molecular formula C7H9NaO4 B2549991 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2418650-27-6

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2549991
CAS No.: 2418650-27-6
M. Wt: 180.135
InChI Key: NCKGQGJIFAWCDT-UHFFFAOYSA-M
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Description

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a rigid and compact framework that can be functionalized in multiple ways.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the use of photochemistry. One efficient and modular approach is based on [2+2] cycloaddition reactions. This method allows for the creation of new building blocks that can be further derivatized through various transformations . The reaction conditions often involve the use of light sources to initiate the cycloaddition process, followed by subsequent functionalization steps to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and light intensity, ensuring consistent product quality. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure provides a stable platform for these reactions, allowing for selective functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various substituents at specific positions on the bicyclic framework.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of rigid bicyclic structures on biological systems.

    Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups and the stability of its bicyclic structure. The presence of both hydroxymethyl and carboxylate groups provides unique reactivity and binding properties, making it a versatile compound for various applications. Its ability to undergo selective chemical reactions and its potential for functionalization further enhance its uniqueness compared to other similar compounds .

Properties

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h8H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKGQGJIFAWCDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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